![molecular formula C9H14O2 B116001 2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane CAS No. 156049-56-8](/img/structure/B116001.png)
2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane is not fully understood. However, it has been reported to have antioxidant properties and can scavenge free radicals in the body. It can also inhibit the production of inflammatory cytokines, which can lead to neuroinflammation.
Biochemical and Physiological Effects
2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane has been reported to have various biochemical and physiological effects. It can increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. It can also increase the levels of acetylcholine, which is a neurotransmitter that is important for learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane in lab experiments is its high purity and good yields. This makes it easier to work with and ensures that the results obtained are reliable. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to interpret the results obtained.
Orientations Futures
There are several future directions for research on 2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane. One direction is to further investigate its mechanism of action and how it can be used to develop new drugs for the treatment of neurological disorders. Another direction is to study its potential applications in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method yields high purity and good yields, and it has been reported to have neuroprotective effects. Further research is needed to fully understand its mechanism of action and explore its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane involves the reaction of 2-(2-Methylidenecyclopropyl)ethanol with 1,3-dioxolane in the presence of a strong acid catalyst. This method has been reported to yield high purity and good yields of the desired product.
Applications De Recherche Scientifique
2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane has been studied for its potential applications in various fields of scientific research. One such application is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been reported to have neuroprotective effects and can prevent the death of brain cells.
Propriétés
Numéro CAS |
156049-56-8 |
|---|---|
Nom du produit |
2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-[2-(2-methylidenecyclopropyl)ethyl]-1,3-dioxolane |
InChI |
InChI=1S/C9H14O2/c1-7-6-8(7)2-3-9-10-4-5-11-9/h8-9H,1-6H2 |
Clé InChI |
VMSJLTGEFRTRMW-UHFFFAOYSA-N |
SMILES |
C=C1CC1CCC2OCCO2 |
SMILES canonique |
C=C1CC1CCC2OCCO2 |
Synonymes |
1,3-Dioxolane, 2-[2-(methylenecyclopropyl)ethyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



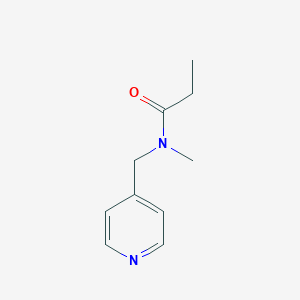
![N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B115924.png)
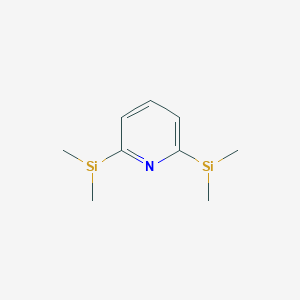

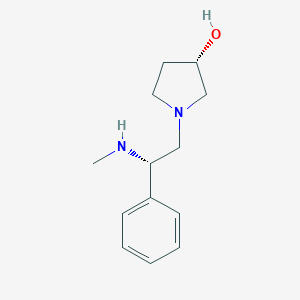

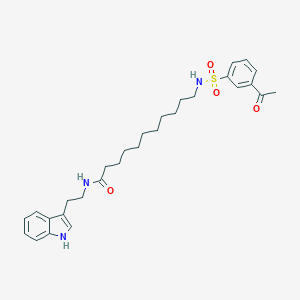



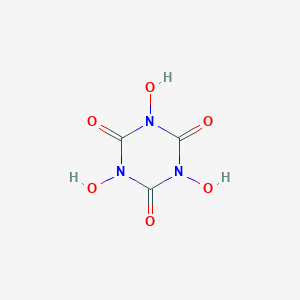
![N-[(Z)-pyrrol-2-ylidenemethyl]pyrimidin-2-amine](/img/structure/B115945.png)
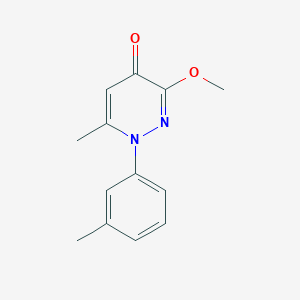
![(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid](/img/structure/B115948.png)